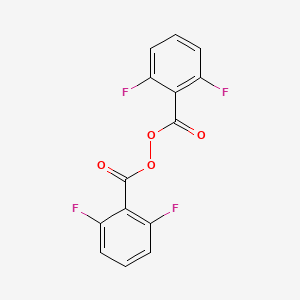
Bis(2,6-difluorobenzoyl) peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,6-difluorobenzoyl) peroxide is an organic peroxide compound with the molecular formula C14H6F4O4. It is a derivative of benzoyl peroxide, where the benzoyl groups are substituted with 2,6-difluorobenzoyl groups. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,6-difluorobenzoyl) peroxide typically involves the reaction of 2,6-difluorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction can be represented as follows:
2C7H3F2COCl+H2O2+2NaOH→C14H6F4O4+2NaCl+2H2O
The reaction is typically carried out at low temperatures to prevent decomposition of the peroxide product. The resulting this compound is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,6-difluorobenzoyl) peroxide undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic compounds.
Reduction: Under certain conditions, it can be reduced to 2,6-difluorobenzoic acid.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates such as alcohols and alkenes. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: The major products are often oxidized derivatives of the starting organic compounds.
Reduction: The primary product is 2,6-difluorobenzoic acid.
Substitution: The products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Bis(2,6-difluorobenzoyl) peroxide has several applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: It is studied for its potential use in biochemical assays and as a tool for studying oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on cellular processes.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of bis(2,6-difluorobenzoyl) peroxide involves the cleavage of the peroxide bond to form free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Peroxide: A widely used peroxide with similar oxidizing properties but without the fluorine substitutions.
2,6-Difluorobenzoyl Chloride: A precursor in the synthesis of bis(2,6-difluorobenzoyl) peroxide.
2,6-Difluorobenzoic Acid: A reduction product of this compound.
Uniqueness
This compound is unique due to the presence of fluorine atoms, which enhance its reactivity and stability compared to non-fluorinated peroxides. This makes it particularly useful in specific industrial and research applications where high reactivity is required.
Propriétés
Formule moléculaire |
C14H6F4O4 |
|---|---|
Poids moléculaire |
314.19 g/mol |
Nom IUPAC |
(2,6-difluorobenzoyl) 2,6-difluorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H6F4O4/c15-7-3-1-4-8(16)11(7)13(19)21-22-14(20)12-9(17)5-2-6-10(12)18/h1-6H |
Clé InChI |
YSQHQHRADMDAEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C(=O)OOC(=O)C2=C(C=CC=C2F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


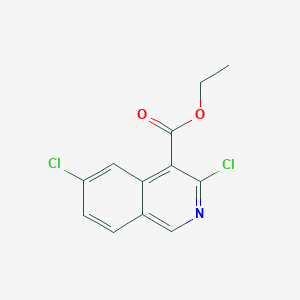
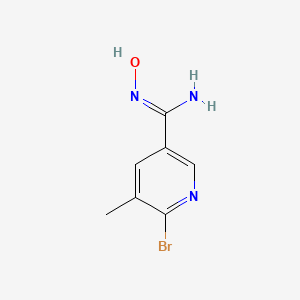
![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13677284.png)
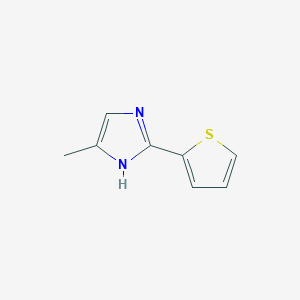
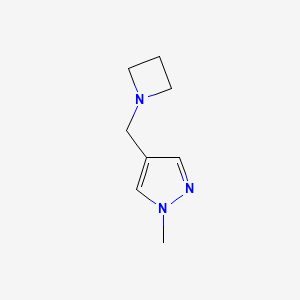
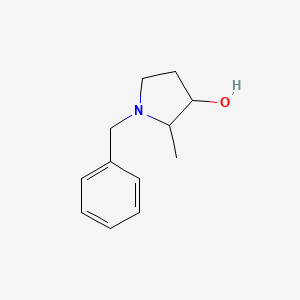
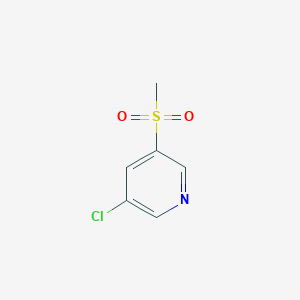
![1-(Furo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B13677314.png)
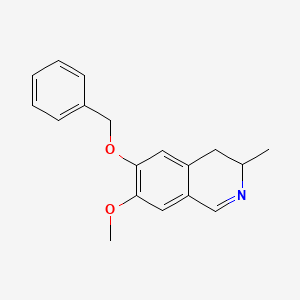

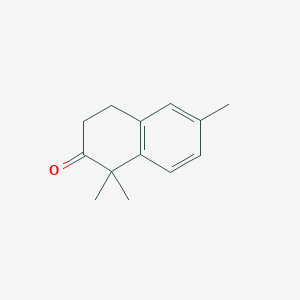
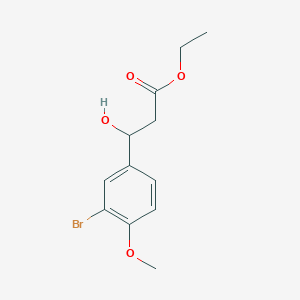
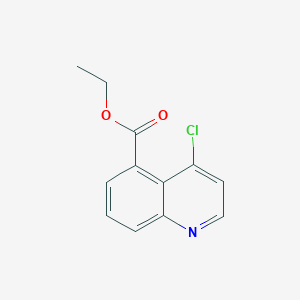
![2-(2,6-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13677362.png)
